
4-(4-(Trifluoromethyl)phenyl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethyl)-benzenebutanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further connected to a butanol chain. This compound is of significant interest due to its unique chemical properties imparted by the trifluoromethyl group, which enhances its lipophilicity, metabolic stability, and pharmacokinetic properties. These attributes make it a valuable compound in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the copper-catalyzed chemoselective synthesis, which involves the cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives under mild conditions . The reaction conditions include the use of copper(II) triflate and phenanthroline as catalysts, with DBU as a base in acetonitrile at 35°C.
Industrial Production Methods
Industrial production of 4-(Trifluoromethyl)-benzenebutanol may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Trifluoromethyl)-benzenebutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol chain can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often involving halogenated reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium iodide in acetone or other halogenated solvents are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(Trifluoromethyl)-benzenebutanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the effects of fluorinated groups on biological activity.
Medicine: It is explored for its potential in drug development, particularly in enhancing the pharmacokinetic properties of therapeutic agents.
Mecanismo De Acción
The mechanism of action of 4-(Trifluoromethyl)-benzenebutanol involves its interaction with various molecular targets and pathways. The trifluoromethyl group significantly influences the compound’s reactivity and interaction with biological molecules. It can enhance the binding affinity to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethane: A simple fluorinated compound with similar electron-withdrawing properties.
1,1,1-Trifluoroethane: Another fluorinated compound used in various industrial applications.
Hexafluoroacetone: A more complex fluorinated compound with distinct chemical properties.
Uniqueness
4-(Trifluoromethyl)-benzenebutanol is unique due to its combination of a trifluoromethyl group with a butanol chain attached to a benzene ring. This structure imparts a balance of lipophilicity, stability, and reactivity, making it particularly valuable in applications requiring these properties. Its versatility in undergoing various chemical reactions and its potential in enhancing the pharmacokinetic properties of drugs further highlight its uniqueness.
Propiedades
Fórmula molecular |
C11H13F3O |
|---|---|
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
4-[4-(trifluoromethyl)phenyl]butan-1-ol |
InChI |
InChI=1S/C11H13F3O/c12-11(13,14)10-6-4-9(5-7-10)3-1-2-8-15/h4-7,15H,1-3,8H2 |
Clave InChI |
KEHDLOMFYWIAKH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCCCO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




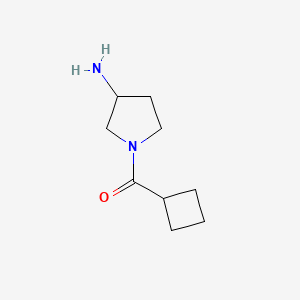

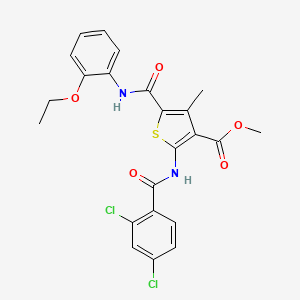

![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B12073346.png)

![3-[(3-Bromophenoxy)methyl]oxolane](/img/structure/B12073350.png)
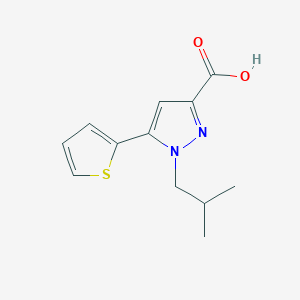
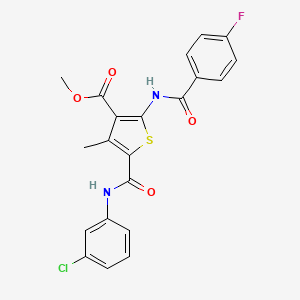
![4,4,11,11-tetramethyl-N-(4-sulfamoylphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B12073387.png)
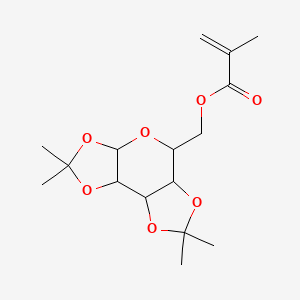
![2-(2',5-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B12073392.png)
